Stearyl palmitate

Catalog No.
S532444
CAS No.
8006-54-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl palmitate

CAS Number

8006-54-0

Product Name

Stearyl palmitate

IUPAC Name

octadecyl hexadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

N/A

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Lanolin, wool wax or wool grease; Anhydrous lanolin; Dewaxed lanolin.

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound Lanolin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
  • Permeability Studies

    Lanolin's occlusive properties allow scientists to assess the permeability of the skin barrier. By applying lanolin to the skin and measuring the rate at which certain substances pass through, researchers can gain insights into the integrity and function of the barrier PubMed: .

  • Model for Dry Skin

    Lanolin can be used to induce controlled dryness in skin models. This allows researchers to investigate the effects of dryness on barrier function and test the efficacy of potential treatments for dry skin conditions PubMed: .

  • Delivery Vehicle

    Due to its ability to penetrate the skin and its affinity for certain molecules, lanolin can be used as a carrier for topically applied drugs or research compounds. This allows scientists to study how these substances interact with the skin and deliver them effectively PubMed: .

Lanolin in Wound Healing Research

Lanolin's emollient and moisturizing properties have led to its exploration in wound healing research. Studies suggest that lanolin may:

  • Promote Healing

    Lanolin may accelerate wound healing by creating a moist environment that supports tissue regeneration PubMed: .

  • Reduce Inflammation

    Some studies suggest lanolin possesses anti-inflammatory properties that could be beneficial in wound healing PubMed: .

  • Minimize Scarring

    Lanolin's ability to keep the wound bed moist may help reduce scar formation PubMed: .

Stearyl palmitate is a palmitate ester formed from the condensation of palmitic acid and stearyl alcohol. It is represented by the molecular formula C34H68O2C_{34}H_{68}O_{2} and has a molecular weight of approximately 508.9 g/mol. This compound typically appears as white crystals or flakes and is known for being insoluble in water but soluble in organic solvents like chloroform and methanol . The melting point of stearyl palmitate is around 59 °C, while its boiling point is estimated at 528.4 °C .

, including:

  • Hydrolysis: This reaction can break down the ester bond, yielding palmitic acid and stearyl alcohol.
  • Esterification: Stearyl alcohol can react with fatty acids to form various esters, including stearyl palmitate.
  • Hydrogenation: This process can saturate any unsaturated bonds present in the compound.
  • Oxidation and Reduction: Stearyl palmitate can undergo oxidation and reduction, although specific conditions may vary .

These reactions highlight its reactivity profile, particularly its ability to liberate heat when reacting with strong acids or bases.

Stearyl palmitate has shown potential biological activity, particularly in cancer research. It has been identified as a multi-target inhibitor against breast cancer, interacting with proteins such as HER2, MEK1, and PARP1. These interactions suggest that stearyl palmitate may inhibit key pathways involved in cancer cell proliferation and DNA repair mechanisms. Its selective cytotoxicity towards breast cancer cells compared to non-cancerous cells further emphasizes its potential therapeutic applications .

Stearyl palmitate can be synthesized through various methods:

  • Direct Esterification: This involves the reaction of stearyl alcohol with palmitic acid under controlled conditions to form the ester.
  • Extraction from Natural Sources: It can also be extracted from lanolin, a natural wax obtained from sheep wool. The extraction process typically involves:
    • Solvent Extraction: Using solvents to leach out lanolin from raw wool.
    • Scouring: Washing wool with hot water and detergent to remove impurities.
    • Purification: Further processing of crude lanolin through alkali refinement, bleaching, and deodorization to meet pharmaceutical standards .

Stearyl palmitate finds applications across various industries:

  • Cosmetics: Used as an emollient, emulsifier, and thickening agent in creams and lotions.
  • Pharmaceuticals: Acts as a lubricant in tablet formulations and a dispersing agent for active ingredients.
  • Food Industry: Employed as a food additive for texture improvement and stability in products .

Its versatility makes it valuable in both personal care products and industrial applications.

Research indicates that stearyl palmitate interacts with biological systems at the molecular level. Its role as an inhibitor of certain cancer pathways suggests it could be further explored for therapeutic uses. Studies have demonstrated its selective cytotoxicity towards cancer cells, which may lead to the development of new cancer treatments . Additionally, its interactions with fatty acids and other esters highlight its importance in lipid metabolism.

Stearyl palmitate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Stearyl oleateC36H70O2C_{36}H_{70}O_{2}Derived from oleic acid; used in cosmetics for skin conditioning.
Cetyl palmitateC28H56O2C_{28}H_{56}O_{2}Known for its emollient properties; commonly used in lotions.
Behenyl palmitateC36H74O2C_{36}H_{74}O_{2}Provides thickening properties; used in hair care products.
Myristyl myristateC28H56O4C_{28}H_{56}O_{4}Used as an emollient; enhances texture in creams.

Uniqueness of Stearyl Palmitate

Stearyl palmitate's unique combination of properties—such as its specific melting point, solubility characteristics, and selective biological activity—distinguishes it from other similar compounds. Its application as a potential therapeutic agent against breast cancer further highlights its unique profile within the realm of fatty acid esters .

The synthesis of stearyl palmitate proceeds through the classical esterification reaction between palmitic acid (hexadecanoic acid) and stearyl alcohol (octadecanol) [3] [6]. This reaction follows the Fischer esterification mechanism, where the carbonyl carbon of palmitic acid undergoes nucleophilic attack by the hydroxyl group of stearyl alcohol in the presence of an acid catalyst [31]. The molecular formula of the resulting ester is C34H68O2, with a molecular weight of 508.90 daltons [28] [30].

The stoichiometric reaction can be represented as:
C15H31COOH + C18H37OH → C15H31COOC18H37 + H2O

The acid-catalyzed mechanism involves several key steps [31]. Initially, the carbonyl oxygen of palmitic acid is protonated by the acid catalyst, increasing the electrophilic character of the carbonyl carbon [7] [8]. Subsequently, the nucleophilic attack by stearyl alcohol occurs, forming a tetrahedral intermediate [31]. Water elimination follows, yielding the desired stearyl palmitate ester and regenerating the acid catalyst [7].

Kinetic Parameters and Reaction Optimization

Research demonstrates that the esterification of palmitic acid exhibits pseudo-first-order kinetics when conducted in excess alcohol [37]. The activation energy for palmitic acid esterification systems ranges from 32.26 to 35.18 kilojoules per mole [7] [37]. Temperature optimization studies indicate that reaction rates increase substantially with temperature elevation, with optimal conditions typically achieved between 60 to 80 degrees Celsius [21] [35].

Temperature (°C)Rate Constant (min⁻¹)Conversion (%)Reaction Time (hours)
500.081270.96
600.10580.06
650.15290.34

The equilibrium constant for esterification reactions typically ranges from 1 to 10, indicating that considerable amounts of reactants remain at equilibrium [35]. To shift the equilibrium toward product formation, excess alcohol or azeotropic removal of water is commonly employed [23] [31].

Catalytic Systems: Comparative Analysis of Lead(II) Nitrate vs. Tin-Based Catalysts

Lead(II) Nitrate Catalytic Performance

Lead(II) nitrate has demonstrated exceptional efficacy as an esterification catalyst for long-chain fatty acids with alcohols [4]. In controlled studies, lead(II) nitrate catalyzed the esterification of palmitic acid with stearyl alcohol, achieving yields of 97% under optimized conditions [4]. The reaction was conducted at 140 degrees Celsius for 8 hours using xylene as the solvent, with a catalyst loading of 6×10⁻⁵ moles per 0.02 moles of substrate [4].

The turnover frequency for lead(II) nitrate catalyst was calculated to be 300-323 cycles per second [4]. The catalyst undergoes a color change during the reaction, transitioning from its initial state to a black powder that is more soluble in ethanol than in the ester product, facilitating separation [4]. This transformation allows for straightforward catalyst recovery through selective extraction procedures [4].

Tin-Based Catalytic Systems

Tin-based catalysts offer distinct advantages in esterification reactions, particularly regarding their toxicological profile compared to organic tin compounds [13]. Tin(II) chloride exhibits remarkable catalytic activity in fatty acid esterification, with activation energies typically around 46.79 kilojoules per mole [10]. The catalyst demonstrates first-order dependence on reactant concentrations and can be effectively recycled in homogeneous phase systems [10].

Tin(II) octoate (tin(II) 2-ethylhexanoate) operates efficiently at temperatures exceeding 160 degrees Celsius, with typical catalyst concentrations ranging from 0.01 to 0.20 percent by weight [13]. This catalyst produces bright and clear ester products and can be removed through chemical methods such as hydrolysis or oxidation [13]. Tin oxalate exhibits high catalytic activity, achieving near-complete conversions with short reaction times at elevated temperatures [13].

Comparative Performance Analysis

CatalystTemperature (°C)Time (hours)Yield (%)Catalyst Loading (% w/w)
Lead(II) Nitrate1408970.02
Tin(II) Chloride804950.05
Tin(II) Octoate1602920.15
Tin Oxalate1801.5980.10

The comparative analysis reveals that while lead(II) nitrate achieves superior yields, tin-based catalysts offer more favorable processing conditions and enhanced environmental compatibility [10] [13]. Tin catalysts demonstrate lower corrosivity and reduced formation of secondary reactions compared to traditional acid catalysts [13].

Solvent-Mediated Synthesis Optimization in Non-Aqueous Media

Aromatic Solvent Systems

Non-aqueous solvents play a crucial role in esterification optimization by facilitating azeotropic water removal and maintaining reaction homogeneity [23] [27]. Toluene and xylene represent the most extensively studied aromatic solvents for fatty acid esterification [23]. In toluene-mediated systems, esterification reactions proceed with reaction completions of 85-90% when conducted under reflux conditions for 80 hours [23].

Xylene demonstrates superior performance compared to toluene, achieving 91-92% reaction completion within 36 hours at initial pot temperatures of 128 degrees Celsius [23]. The enhanced efficiency of xylene is attributed to its higher boiling point, which enables more effective water removal through azeotropic distillation [23]. Mixed solvent systems comprising 50:50 toluene-xylene combinations have shown reaction completions of 94.9% within 63 hours [23].

Optimization Parameters for Solvent Selection

The selection of optimal non-aqueous media depends on several critical parameters [21] [27]. Solvent polarity affects both reactant solubility and catalyst activity, with moderately polar solvents typically providing balanced performance [22]. The boiling point of the solvent must exceed the reaction temperature to maintain reflux conditions while enabling effective water removal [23].

SolventBoiling Point (°C)Reaction Completion (%)Time (hours)Temperature (°C)
Toluene11189.948118-120
Xylene138-14491.236128-137
Mineral Spirits150-20094.163128-132
Toluene/Xylene (1:1)125-13594.963125-129

Pressure and Atmospheric Considerations

Reaction pressure significantly influences esterification efficiency in non-aqueous media [23]. Optimal performance is achieved at pressures ranging from 0.7 to 1.1 atmospheres, with reduced pressures facilitating enhanced water removal [23]. Vacuum conditions (2.4-5.8 Pascal) enable operation at lower temperatures while maintaining high conversion rates [24].

The ratio of reactant to solvent affects both reaction kinetics and product recovery [23]. Optimal ratios typically range from 1 gram reactant per 1-4 milliliters of solvent, balancing reaction efficiency with practical processing considerations [23]. Higher solvent ratios improve heat transfer and mixing but increase processing costs and complicate product isolation [21].

Green Chemistry Approaches: Enzymatic Esterification and Solvent-Free Techniques

Enzymatic Catalysis Systems

Enzymatic esterification represents a sustainable alternative to conventional acid-catalyzed processes [15] [19]. Candida antarctica lipase demonstrates exceptional performance in fatty acid ester synthesis, achieving conversions exceeding 98.5% under optimized conditions [15]. The enzyme operates effectively in solvent-free systems, eliminating the need for organic solvents and simplifying downstream processing [15].

Reaction Optimization and Kinetic Parameters

Enzymatic esterification kinetics demonstrate strong dependencies on reaction time, enzyme concentration, and substrate ratios [14] [19]. Maximum substrate conversion of 90.08% was achieved using 0.4% enzyme loading with 10-hour reaction times [14]. Microwave-assisted enzymatic esterification significantly reduces processing time, achieving comparable conversions in 99% less time compared to conventional heating methods [19].

ParameterOptimal ValueConversion (%)Time Reduction (%)
Enzyme Loading0.4% w/w90.1-
Reaction Time10 hours89.0-
Microwave Power300 W87.599
Temperature60-80°C98.5-

Solvent-Free Synthesis Methodologies

Solvent-free esterification techniques eliminate environmental concerns associated with organic solvents while maintaining high product purity [16] [20]. High-speed ball-milling conditions enable esterification at room temperature using iodine/potassium dihydrogen phosphate or potassium iodide/triethyl phosphite systems [16]. These methods are transition-metal-free and require no pre-functionalization of reactants [16].

Mechanically induced solvent-free esterification demonstrates remarkable efficiency, achieving ester formation within minutes [16]. The process utilizes easily removable reagents, contrasting favorably with traditional triphenylphosphine-based methods [16]. Ball-milling techniques provide different reactivity modes compared to solution-phase reactions, enabling unique synthetic pathways [16].

Purification Strategies: Crystallization vs. Chromatographic Separation

Crystallization Purification Methods

Crystallization represents the primary purification technique for stearyl palmitate, leveraging the compound's melting point of 59 degrees Celsius [28] [29]. The process involves dissolution in heated solvents followed by controlled cooling to promote selective crystallization of the desired product [25]. Octanoic acid has proven effective as a crystallization solvent, enabling efficient removal of unreacted fatty acids and impurities [17].

Optimal crystallization conditions for fatty acid esters involve temperatures of 0 degrees Celsius with solvent-to-product molar ratios of 4:1 [17]. Crystallization times of 10 hours provide sufficient crystal growth while maintaining product purity levels exceeding 98.2% [17]. The recrystallization process simultaneously reduces crystal internal energy to achieve stable polymorphic forms [25].

Process Parameters and Efficiency

Crystallization ParameterOptimal ValuePurity Achieved (%)Recovery (%)
Temperature0°C98.294.5
Solvent Ratio4:198.294.5
Time10 hours98.294.5
Solvent TypeOctanoic Acid98.294.5

Chromatographic Separation Techniques

Chromatographic methods provide alternative purification approaches, particularly for analytical characterization and high-purity requirements [18]. Gas chromatography-mass spectrometry enables precise quantification of palmitic acid derivatives with detection limits in the microgram per milliliter range [18]. Preparative radial chromatography has been successfully employed for ester purification following synthesis [2].

High-performance liquid chromatography offers advantages for thermally labile compounds, operating at ambient temperatures while maintaining excellent separation efficiency [12]. Column chromatographic methods using silica gel phases provide cost-effective purification for larger-scale preparations [2]. The selection between crystallization and chromatographic purification depends on required purity levels, scale of operation, and economic considerations [17].

Vacuum Distillation and Molecular Distillation

Advanced distillation techniques provide additional purification options for fatty acid esters [24]. Vacuum distillation operates at pressures of 2.4-5.8 Pascal with temperatures between 150-170 degrees Celsius [24]. Molecular distillation at 0.1-0.25 Pascal enables concentration of target esters while removing lower molecular weight impurities [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

16.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Lanolin wax; 68201-49-0
Hydroxylated lanolin; 68424-68-8
Hydrogenated lanolin; 8031-44-5
Acetylated lanolin alcohol; 61788-49-6
For more Associated Chemicals (Complete) data for LANOLIN (9 total), please visit the HSDB record page.

Wikipedia

Stearyl palmitate

Drug Warnings

Since certain individuals are allergic to this substance, it should not be used in ointments intended for use by sensitive persons.

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Extraction from sheep wool by scouring with dilute alkali, centrifuging, and refining (for the purer grades) via treatment with hot aqueous alkali and then a bleaching agent
By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.
Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Plastics product manufacturing
Hexadecanoic acid, octadecyl ester: ACTIVE
Lanolin: ACTIVE
Wool wax: ACTIVE
/Anhydrous/ lanolin that contains not more than 0.25% of water.
Contains the sterols cholesterol and oxycholesterol, as well as triterpene and aliphatic alcohols.
Contains 25-35% water. /Hydrous wool fat/
Refined form of wool wax, the unctuous secretion of the sebaceous glands of sheep /(Ovis aries)/ which is deposited onto the wool fibers.
Wool wax is obtained in emulsified form from raw wool by machine washing with soap liquor. Extraction of wool with suitable organic solvents is not employed because it would lead to complete degreasing of the wool and thus make it nonelastic. ... The composition of wool wax varies depending on the origin of the wool, breed of sheep, climatic conditions, farming method, and type of pasture. Wool wax usually consists of a mixture of about 48% wax esters, 33% sterol esters, 6% free sterols, 3.5% free acids, 6% lactose, and 1-2% hydrocarbons.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store at a controlled room temperature.

Interactions

Chelating agents and other substances can be used to bind nickel or reduce its penetration through the skin, and hence to reduce the symptoms in subjects with nickel sensitivity. Topical usage is mostly described but, in some studies, chelating agents have been given systemically. The most effective ligand for nickel so far described is 5-chloro-7-iodoquinolin-8-ol. Although normally regarded as safe, its usage in some situations may be limited by concerns about its toxicity. Other ligands with demonstrable effect include ethylenediaminetetraacetic acid in various forms, diphenylglyoxime and dimethylglyoxime. Cation exchange resins can effectively bind nickel and work both in vitro and in vivo. Propylene glycol, petrolatum and lanolin reduce the absorption of nickel through the skin. Corticosteroids and cyclosporin work in nickel dermatitis by suppressing the immunological reaction rather than through an effect on nickel. Studies of the oral administration of ligands such as tetraethylthiuram disulphide have given conflicting results but the use of these agents is limited by hepatoxicity in any case. Some compounds offer potential for use in the prophylaxis of nickel dermatitis...

Dates

Modify: 2023-08-15

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